molecular formula C14H10BrNO4 B1270386 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone CAS No. 111946-84-0

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone

Cat. No. B1270386
M. Wt: 336.14 g/mol
InChI Key: KALGVWATZJIXGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of p-nitrophenol with ethylene dibromide, producing 1-Bromo-2-(p-nitrophenoxy)ethane along with 1,2-di-(p-nitrophenoxy)ethane as a byproduct. A selective solvent such as petroleum ether can be used to separate these compounds, yielding the target product with good purity (Liu Qiao-yun, 2004).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant insights into bond angles, planarity, and intramolecular interactions. For instance, the study of 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone reveals nearly planar structures with specific hydrogen bonding patterns contributing to the formation of a three-dimensional network (Can Kocabıyık et al., 2012).

Chemical Reactions and Properties

The chemical behavior of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone under various conditions can elucidate its reactivity. For example, the nitration of similar bromophenols leads to products of nitro-debromination, indicating the compound's potential for further functionalization (M. P. Hartshorn et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, play a critical role in the practical application of this compound. Although direct data on 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone are not provided, studies on similar compounds offer valuable insights into how structural variations influence these properties.

Chemical Properties Analysis

The compound's chemical properties, including reactivity with various reagents and conditions, are vital for understanding its utility in synthetic chemistry. The improvement in synthetic methods for related compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, highlights the ongoing development in optimizing the yields and purity of such intermediates (Li Yu-feng, 2013).

Scientific Research Applications

Organic Synthesis and Chemical Properties

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has been explored in various studies focusing on organic synthesis and the examination of chemical properties. For instance, it has been synthesized as an organic intermediate in the reaction of p-nitrophenol with ethylene dibromide, with a focus on its solubility properties for effective separation and purification (Liu, 2004). Additionally, the compound has been used in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism, demonstrating its versatility in forming chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Applications in Material Science

In the field of material science, the compound has shown significance in hydrogen-bonding patterns in enaminones. Studies have characterized its crystal structure and have explored its intra- and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in solid-state chemistry (Balderson, Fernandes, Michael, & Perry, 2007).

Catalysis and Chemical Reactions

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone also plays a role in catalysis and other chemical reactions. For example, its derivative has been used in the asymmetric reduction of ketones, shedding light on the influence of substrate concentration and catalyst loading on selectivity (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011). Moreover, its involvement in the synthesis of N‐Acetyl Enamides by Reductive Acetylation of Oximes highlights its utility in organic synthesis and the development of new chemical methodologies (Tang, Patel, Capacci, Wei, Yee, & Senanayake, 2014).

Phase Equilibrium Studies

Furthermore, it has been a subject of study in phase equilibrium research, particularly in understanding the solid-liquid phase equilibrium and ternary phase diagrams, which are crucial for the separation and purification processes in chemical engineering (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGVWATZJIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354739
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone

CAS RN

111946-84-0
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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